molecular formula C15H26N4 B039931 1-Benzyl-1,4,7,10-tetraazacyclododecane CAS No. 112193-83-6

1-Benzyl-1,4,7,10-tetraazacyclododecane

Cat. No. B039931
M. Wt: 262.39 g/mol
InChI Key: FURLCQRFFWBENR-UHFFFAOYSA-N
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Patent
US04885363

Procedure details

To a suspension of 890 mg (3.07 mmol) of 1-benzyl-3,11-dioxo-1,4,7,10-tetraazacyclododecane in tetrahydrofuran under nitrogen was added 2.64 ml of 8M borane-methyl sulfide complex (21.1 mol, 7 equivalents). The mixture was heated to reflux allowing the methyl sulfide to distill out of the reaction flask. After 2 hours, the reaction was quenched by the addition of 12 ml 1.8M hydrochloric acid in methanol and refluxed for an additional 3 hours. Volatiles were removed by evaporation, and the solid resuspended in methanol and reevaporated. The product was crystallized from methanol/ethyl acetate; yield 455 mg, 37%. Mass spectrum (CI): m/e 263 (M+H).
Name
1-benzyl-3,11-dioxo-1,4,7,10-tetraazacyclododecane
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:19][C:18](=O)[NH:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][NH:11][C:10](=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CSC>O1CCCC1>[CH2:1]([N:8]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
1-benzyl-3,11-dioxo-1,4,7,10-tetraazacyclododecane
Quantity
890 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(NCCNCCNC(C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 2.64 ml of 8M borane-methyl sulfide complex (21.1 mol, 7 equivalents)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
to distill out of the reaction flask
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 12 ml 1.8M hydrochloric acid in methanol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for an additional 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
reevaporated
CUSTOM
Type
CUSTOM
Details
The product was crystallized from methanol/ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCNCCNCCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.